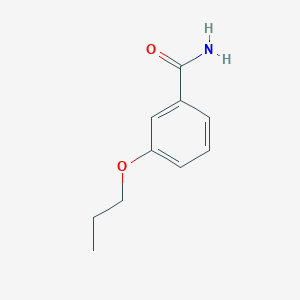![molecular formula C15H14ClNO3 B222390 4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)
4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders.
Mechanism of Action
4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide 501516 exerts its effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in fatty acid metabolism, glucose metabolism, and inflammation. Activation of PPARδ by 4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide 501516 leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance performance.
Biochemical and Physiological Effects:
4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide 501516 has been shown to increase endurance performance in animal models by improving skeletal muscle function and oxidative metabolism. It has also been shown to improve insulin sensitivity and glucose metabolism, and to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide 501516 in lab experiments is its specificity for PPARδ, which allows for the selective activation of this receptor without affecting other PPAR isoforms. However, one limitation is the potential for off-target effects, as 4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide 501516 has been shown to interact with other proteins and receptors in addition to PPARδ.
Future Directions
Future research on 4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide 501516 could focus on its potential applications in other fields, such as neurodegenerative diseases and cardiovascular disorders. Studies could also investigate the long-term effects of 4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide 501516 use, as well as potential side effects and safety concerns. Additionally, research could explore the development of new compounds with improved efficacy and specificity for PPARδ activation.
Synthesis Methods
The synthesis of 4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide 501516 involves a multi-step process that begins with the reaction of 4-hydroxy-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chlorobenzyl alcohol to form the ester, which is subsequently hydrolyzed to form the final product.
Scientific Research Applications
4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide 501516 has been extensively studied for its potential applications in sports medicine, particularly in enhancing endurance performance. It has been shown to increase the expression of genes involved in oxidative metabolism and improve skeletal muscle function in animal models.
In cancer research, 4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide 501516 has been investigated for its anti-tumor effects. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing cell proliferation.
4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide 501516 has also been studied for its potential applications in metabolic disorders, such as obesity and type 2 diabetes. It has been shown to improve insulin sensitivity and glucose metabolism in animal models.
properties
Product Name |
4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-methoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H2,17,18) |
InChI Key |
CWXGUVOLBKYGSL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC2=CC=CC=C2Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)


![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)




![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)